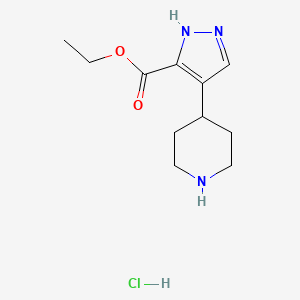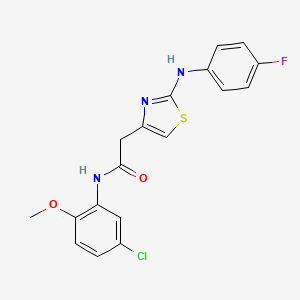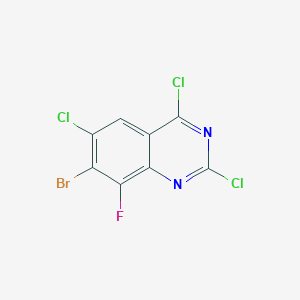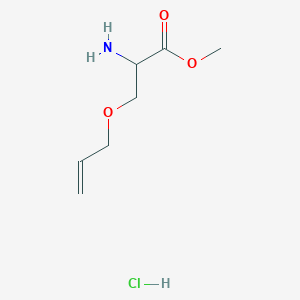![molecular formula C12H7F3N4O2 B2417377 10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 893772-67-3](/img/structure/B2417377.png)
10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry. Pteridines are bicyclic heterocycles that play crucial roles in various biological processes, including enzyme cofactors and pigments .
作用機序
Target of Action
It is known that pteridines, a class of compounds to which this molecule belongs, are widespread biological pigments and enzyme cofactors .
Mode of Action
Pteridines, in general, are involved in various biochemical reactions, including photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, and organometallic couplings .
Biochemical Pathways
Pteridines are involved in several biosynthetic pathways . They play essential roles in growth processes and the metabolism of one-carbon units .
Result of Action
Pteridines are known to be involved in various biological processes, including growth processes and the metabolism of one-carbon units .
生化学分析
Biochemical Properties
10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione, as a pteridine derivative, may interact with various enzymes, proteins, and other biomolecules. Pteridines are known to be widespread biological pigments and enzyme cofactors
Cellular Effects
Given its structural similarity to other pteridines, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
化学反応の分析
10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
科学的研究の応用
10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Medicine: Explored for its potential as an antimalarial agent and other therapeutic applications.
Industry: Utilized in the development of fluorescent dyes and other industrial chemicals.
類似化合物との比較
Similar compounds to 10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:
7-methylpterin: Known for its role in biological pigments.
6,7-dimethylpterin: Used in the study of enzyme cofactors.
特性
IUPAC Name |
10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2/c1-19-7-3-2-5(12(13,14)15)4-6(7)16-8-9(19)17-11(21)18-10(8)20/h2-4H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDITQBGZLRTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C3C1=NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate](/img/structure/B2417294.png)
amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2417295.png)
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417296.png)
![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)



![9,9-dimethyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]fluoren-2-amine](/img/structure/B2417307.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)


![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)

